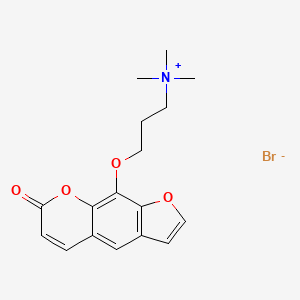
N,N,N-Trimethyl-3-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)-1-propanaminium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N-Trimethyl-3-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)-1-propanaminium bromide is a synthetic organic compound known for its unique structural properties and diverse applications in scientific research. This compound features a complex molecular structure that includes a furobenzopyran moiety, which is often associated with various biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-3-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)-1-propanaminium bromide typically involves multiple steps:
Formation of the Furobenzopyran Core: The initial step involves the synthesis of the 7-oxo-7H-furo(3,2-g)(1)benzopyran core. This can be achieved through a series of cyclization reactions starting from appropriate phenolic and furan derivatives under acidic or basic conditions.
Attachment of the Propanaminium Group: The next step involves the introduction of the propanaminium group. This is usually done through a nucleophilic substitution reaction where the hydroxyl group of the furobenzopyran core reacts with a suitable alkylating agent, such as 3-bromopropyltrimethylammonium bromide, under basic conditions.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furobenzopyran moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the furobenzopyran structure, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propanaminium group, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiolates can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
科学的研究の応用
N,N,N-Trimethyl-3-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)-1-propanaminium bromide has several applications across different fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
作用機序
The mechanism by which N,N,N-Trimethyl-3-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)-1-propanaminium bromide exerts its effects is complex and involves multiple molecular targets and pathways. The furobenzopyran moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
類似化合物との比較
Similar Compounds
- N,N,N-Trimethyl-3-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)-1-propanaminium chloride
- N,N,N-Trimethyl-3-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)-1-propanaminium iodide
Uniqueness
Compared to its analogs, N,N,N-Trimethyl-3-((7-oxo-7H-furo(3,2-g)(1)benzopyran-9-yl)oxy)-1-propanaminium bromide may exhibit unique properties due to the presence of the bromide ion, which can influence its reactivity and interaction with biological targets. This uniqueness can be leveraged in designing compounds with specific desired properties for research and industrial applications.
特性
CAS番号 |
96616-53-4 |
|---|---|
分子式 |
C17H20BrNO4 |
分子量 |
382.2 g/mol |
IUPAC名 |
trimethyl-[3-(7-oxofuro[3,2-g]chromen-9-yl)oxypropyl]azanium;bromide |
InChI |
InChI=1S/C17H20NO4.BrH/c1-18(2,3)8-4-9-20-17-15-13(7-10-21-15)11-12-5-6-14(19)22-16(12)17;/h5-7,10-11H,4,8-9H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
YYCHDGRSPIRTRZ-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CCCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















